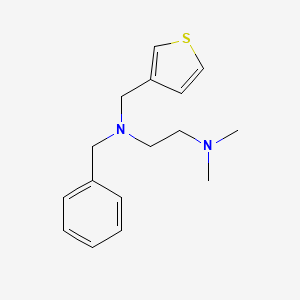

N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine is of interest due to its structural complexity and potential for various chemical applications. This compound contains a thienyl (thiophene-based) group, an ethanediamine backbone, and benzyl and dimethyl substituents, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related compounds involves multiple steps, including acylation, reduction, and condensation reactions. For example, the synthesis of N,N-dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine, an analog, is achieved through a sequence of acylation and reduction steps starting from 2-aminoimidazole, introducing the benzyl and dimethylaminoethyl side chains sequentially (Compernolle & Castagnoli, 1982).

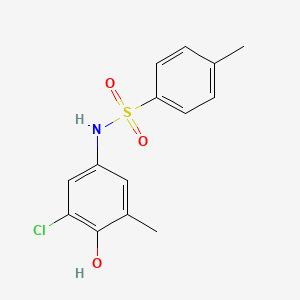

Molecular Structure Analysis

The structure of N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine can be inferred to have interesting steric and electronic characteristics due to its bulky side chains and the electron-rich thienyl group. Analogous compounds, such as platinum(II) complexes with N-arylmethyl-1,2-ethanediamine ligands, exhibit unique intramolecular interactions and stacking behaviors, highlighting the impact of molecular structure on the compound's properties (Goto et al., 2000).

Chemical Reactions and Properties

Compounds containing the ethanediamine backbone and substituted benzyl groups participate in a variety of chemical reactions, influenced by their functional groups and electronic environment. For instance, the reactivity of related compounds with oxidants like hydrogen peroxide or peroxodisulfate can lead to the formation of oxidized products with imine groups, demonstrating the potential for oxidative transformations (Goto et al., 2004).

Physical Properties Analysis

The physical properties of N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine, such as solubility, melting point, and boiling point, would be significantly influenced by the nature of its functional groups and molecular geometry. While specific data for this compound was not found, analogous compounds show diverse solubility patterns and phase behaviors, indicative of the complex interplay between molecular structure and physical properties.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and redox behavior, can be inferred from related research. For instance, the presence of the thienyl group could impart enhanced electron-donating capabilities, influencing the compound's reactivity towards electrophiles and its participation in coordination chemistry (Goto et al., 2000).

Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolic Studies

Research has explored the synthesis and preliminary metabolic studies of compounds analogous to N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine, highlighting their importance in understanding the metabolic pathways of carcinogenic substances and designing analogs with potential therapeutic applications (Compernolle & Castagnoli, 1982).

Catalytic Applications

Studies have shown the efficacy of related compounds in catalyzing chemical reactions, such as the amination of arylhalides with guanidines or amidines, demonstrating their utility in facilitating complex organic synthesis processes (Deng, McAllister, & Mani, 2009).

Reaction Mechanisms

Research into the reaction mechanisms of compounds related to N-benzyl-N',N'-dimethyl-N-(3-thienylmethyl)-1,2-ethanediamine, such as their interaction with n-butyllithium, provides valuable insights into their structural elucidation and potential applications in organic synthesis (Bauer, Feigel, Mueller, & Schleyer, 1988).

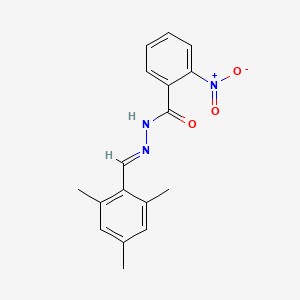

Cyclocondensation Reactions

The compound's analogs have been employed in cyclocondensation reactions with N-oxides containing electrophilic groups, illustrating their versatility in synthesizing heterocyclic compounds, which are crucial intermediates in pharmaceutical chemistry (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).

Eigenschaften

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2S/c1-17(2)9-10-18(13-16-8-11-19-14-16)12-15-6-4-3-5-7-15/h3-8,11,14H,9-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEVXLFKSUHZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)